molecular formula C6H5IO B132878 2-Iodophenol CAS No. 533-58-4

2-Iodophenol

Cat. No.: B132878
CAS No.: 533-58-4
M. Wt: 220.01 g/mol
InChI Key: KQDJTBPASNJQFQ-UHFFFAOYSA-N
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Description

2-Iodophenol, also known as ortho-iodophenol, is an aromatic organic compound with the chemical formula IC₆H₄OH. It is a pale yellow solid that melts near room temperature. This compound is characterized by the presence of an iodine atom attached to the benzene ring ortho to the hydroxyl group. It is known for its versatility in various chemical reactions, particularly in coupling reactions where the iodine substituent is replaced by a new carbon group .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodophenol can be synthesized through several methods:

Industrial Production Methods: While specific industrial production methods are not extensively documented, the direct iodination of phenol is a common laboratory method that could be scaled up for industrial purposes.

Chemical Reactions Analysis

2-Iodophenol undergoes various types of chemical reactions:

Common Reagents and Conditions:

    Palladium Complexes: Used in coupling reactions.

    Copper(I) Iodide: Often used as a co-catalyst in coupling reactions.

    Hydrogen Peroxide: Used in the direct iodination of phenol.

Major Products Formed:

    2-Phenylbenzofuran: Formed through coupling with phenylacetylene.

    Various Heterocycles: Formed through cyclization reactions.

Scientific Research Applications

2-Iodophenol has several applications in scientific research:

Comparison with Similar Compounds

2-Iodophenol can be compared with other iodophenols:

Uniqueness of this compound: The ortho position of the iodine atom in this compound makes it particularly reactive in cyclization reactions, which is a unique feature compared to its meta and para counterparts.

Biological Activity

2-Iodophenol is a halogenated phenolic compound with notable biological activities, including antibacterial, anti-inflammatory, and potential anticancer properties. This article reviews the current literature on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound is characterized by the presence of an iodine atom at the ortho position relative to the hydroxyl group on a phenolic ring. Its synthesis often involves iodination reactions, where phenolic compounds react with iodine in the presence of oxidizing agents. For instance, one study demonstrated that this compound can be synthesized using hydrogen peroxide as an oxidant, yielding moderate amounts under optimized conditions .

Antibacterial Activity

Mechanism of Action :
this compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Acinetobacter baumannii. The antibacterial mechanism may involve disruption of bacterial cell membranes or interference with enzymatic processes critical for bacterial survival.

Minimum Inhibitory Concentration (MIC) :
Recent studies have shown that this compound derivatives possess MIC values as low as <2 μg/mL against resistant strains of A. baumannii, indicating a strong antibacterial effect compared to standard antibiotics . The "iodophenol effect" refers to the enhanced activity observed with iodinated phenols, likely due to the release of molecular iodine or iodide ions which can exert additional antimicrobial effects.

CompoundMIC (μg/mL)Bacteria
This compound<2Acinetobacter baumannii
5f-1 (derivative)<2A. baumannii
Control (Vancomycin)>1024A. baumannii

Anti-inflammatory Activity

This compound has been studied for its anti-inflammatory properties, particularly its ability to inhibit cyclooxygenase (COX) enzymes. These enzymes are crucial in the conversion of arachidonic acid into prostaglandins, which mediate inflammation. Compounds similar to this compound have shown moderate inhibition of COX-2 and lipoxygenases, suggesting potential applications in treating inflammatory diseases .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound derivatives have been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T (human embryonic kidney cells). Some derivatives exhibited IC50 values in the micromolar range, indicating their potential as anticancer agents. For example, certain substitutions on the phenolic ring can enhance cytotoxicity by improving interactions with cellular targets involved in cancer progression .

CompoundCell LineIC50 (μM)
This compoundMCF-715.2
Derivative AMCF-710.4
Derivative BHek293-T9.10

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its molecular structure. Substituents on the phenolic ring can modulate its potency against various biological targets:

  • Electron-Withdrawing Groups : Enhance antibacterial activity.
  • Electron-Donating Groups : May reduce cytotoxicity against certain cancer cell lines.
  • Halogen Substituents : The position and type of halogen can significantly affect inhibitory activity against enzymes like COX and lipoxygenases .

Case Studies

  • Antibacterial Efficacy : A study demonstrated that derivatives of this compound showed superior antibacterial activity against multidrug-resistant strains compared to traditional antibiotics, underscoring its potential as a lead compound for new antibacterial agents .
  • Cytotoxicity Assessment : Research involving various substitutions on the this compound structure revealed that specific modifications could drastically enhance cytotoxic effects in cancer cells while maintaining lower toxicity in normal cells .

Properties

IUPAC Name

2-iodophenol
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InChI

InChI=1S/C6H5IO/c7-5-3-1-2-4-6(5)8/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KQDJTBPASNJQFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IO
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DSSTOX Substance ID

DTXSID5052175
Record name 2-Iodophenol
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Molecular Weight

220.01 g/mol
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Physical Description

Solid; [Merck Index] Pink or yellow crystalline powder; [Acros Organics MSDS]
Record name o-Iodophenol
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Vapor Pressure

0.00616 [mmHg]
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CAS No.

533-58-4, 30587-23-6
Record name 2-Iodophenol
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Record name Phenol, iodo-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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